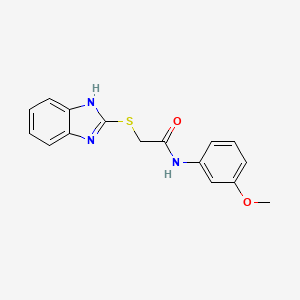
Benzene-1,4-diyl bis(3-iodobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diyl bis(3-iodobenzoate): is an organic compound that features a benzene ring substituted with two 3-iodobenzoate groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,4-diyl bis(3-iodobenzoate) typically involves the esterification of benzene-1,4-diol with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for Benzene-1,4-diyl bis(3-iodobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Benzene-1,4-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products with azide or thiocyanate groups replacing iodine.
Reduction: Benzene-1,4-diyl bis(3-hydroxybenzoate).
Oxidation: Benzene-1,4-diyl bis(3-carboxybenzoate).
Coupling Reactions: Various biaryl or vinyl derivatives.
科学的研究の応用
Chemistry: Benzene-1,4-diyl bis(3-iodobenzoate) is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs with specific therapeutic targets, such as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, Benzene-1,4-diyl bis(3-iodobenzoate) can be used in the production of advanced materials, including polymers and liquid crystals, due to its rigid aromatic structure.
作用機序
The mechanism of action of Benzene-1,4-diyl bis(3-iodobenzoate) largely depends on its chemical reactivity and the nature of its derivatives. The iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or other transformations, leading to various functionalized products. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
類似化合物との比較
Benzene-1,4-diyl bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of iodine.
Benzene-1,4-diyl bis(3-bromobenzoate): Similar structure but with bromine atoms instead of iodine.
Benzene-1,4-diyl bis(3-fluorobenzoate): Similar structure but with fluorine atoms instead of iodine.
Uniqueness: Benzene-1,4-diyl bis(3-iodobenzoate) is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atoms also make the compound more suitable for certain types of coupling reactions, such as Suzuki-Miyaura coupling, compared to its chloro, bromo, or fluoro analogs.
特性
分子式 |
C20H12I2O4 |
|---|---|
分子量 |
570.1 g/mol |
IUPAC名 |
[4-(3-iodobenzoyl)oxyphenyl] 3-iodobenzoate |
InChI |
InChI=1S/C20H12I2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H |
InChIキー |
AXQZDRONXCZRCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B15012943.png)
![5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012950.png)
![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![N'-[(2E)-4-Methylpentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012966.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15012967.png)
![2-{2-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15012973.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012982.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15012991.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
